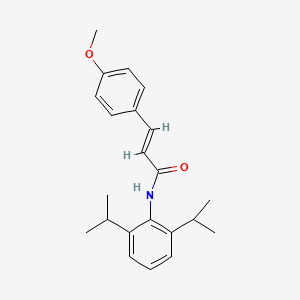

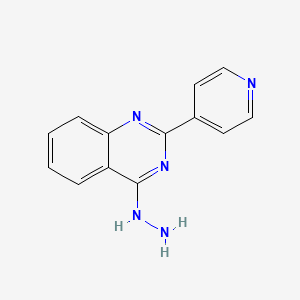

![molecular formula C23H27NO4 B5597594 (1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5597594.png)

(1R*,3S*)-3-methoxy-7-[(2'-methoxybiphenyl-4-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Azaspiro compounds are synthesized through various methods, including the Ritter reaction and ring expansion/cyclization techniques. For instance, the Ritter reaction has been employed to produce tetramethyl-2-azaspiro[4.5]decanes, showcasing the flexibility of azaspiro compound synthesis (Rozhkova et al., 2013). Similarly, the FeCl3-promoted synthesis of 2-azaspiro[4.6]undec-7-enes from N-tosyl-N-(3-arylpropargyl)-tethered 3-methylcyclohex-2-en-1-ols demonstrates the complexity and creativity in constructing azaspiro frameworks (Yeh et al., 2012).

Molecular Structure Analysis

Azaspiro compounds often feature complex, multi-ring structures. The crystal structure of azaspiro derivatives has been elucidated using X-ray crystallography, revealing intricate details about their molecular geometry, bond lengths, and angles. For example, the crystal structure analysis of azabicyclo[3.3.1]nonan-9-ones highlighted their double chair conformation and the orientation of substituents around the secondary amino group (Parthiban et al., 2009).

Chemical Reactions and Properties

Azaspiro compounds undergo various chemical reactions, including hydrolysis, acylation, and cycloaddition. The acid-catalyzed hydrolysis of dialkyl-substituted azaspiro compounds under mild conditions can lead to significant structural transformations (Belikov et al., 2013). Additionally, cycloaddition reactions have been utilized to generate new azaspiro derivatives with potential biological activity (Chiaroni et al., 2000).

科学的研究の応用

Antibacterial Activity

Research has explored the design, synthesis, and biological evaluation of novel compounds with potent antibacterial activity against respiratory pathogens. For example, studies have focused on compounds with the azaspiro structure, showing effectiveness against gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains, indicating potential applications in treating respiratory tract infections (Odagiri et al., 2013).

Anticonvulsant Activity

The synthesis and evaluation of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives have been investigated for their anticonvulsant activity. These studies have shown that certain derivatives, particularly those with fluoro and trifluoromethyl substituents, display increased anticonvulsant activity compared to their analogues, highlighting their potential in developing new anticonvulsant medications (Obniska et al., 2006).

Synthetic Methodology Development

The oxidative synthesis of azacyclic derivatives using electrochemically generated hypervalent iodine species from iodobenzene has been explored. This method has implications for the efficient synthesis of azacyclic derivatives, which can serve as intermediates in the production of complex bioactive substances (Amano & Nishiyama, 2006).

特性

IUPAC Name |

[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]-[4-(2-methoxyphenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-27-19-6-4-3-5-18(19)16-7-9-17(10-8-16)22(26)24-13-11-23(12-14-24)20(25)15-21(23)28-2/h3-10,20-21,25H,11-15H2,1-2H3/t20-,21+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBDYMOHHFTKE-RTWAWAEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

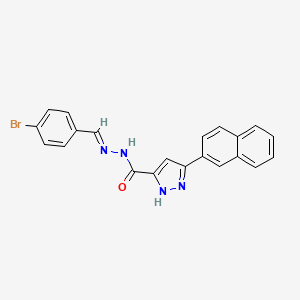

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5597514.png)

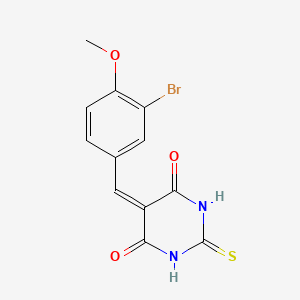

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5597522.png)

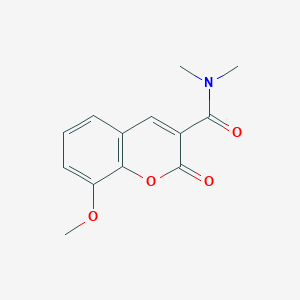

![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5597565.png)

![N-{3-oxo-3-[(1S*,5R*)-3-(3-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}methanesulfonamide](/img/structure/B5597587.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrazol-3-yl)benzoyl]piperidine](/img/structure/B5597606.png)

![2,3,6-trimethyl-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5597613.png)